Amonafide L-malate

Catalog No.
S548595
CAS No.
618863-54-0
M.F
C20H23N3O7
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amonafide L-malate

CAS Number

618863-54-0

Product Name

Amonafide L-malate

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid

Molecular Formula

C20H23N3O7

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI Key

JNZBHHQBPHSOMU-WNQIDUERSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Amonafide L-malate; AS1413; AS 1413; AS-1413; XLS001; XLS 001; XLS-001; Xanafide.

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O

Description

The exact mass of the compound Amonafide L-malate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Amonafide L-malate is a chemical compound that belongs to the class of DNA intercalators and topoisomerase II inhibitors. Its chemical structure is characterized by the molecular formula C16H17N3O2C_{16}H_{17}N_{3}O_{2} and a molecular weight of approximately 283.33 g/mol . Amonafide functions by intercalating into DNA, which disrupts the normal replication and transcription processes, ultimately leading to DNA double-strand breaks. This mechanism of action positions it as a candidate for cancer treatment, particularly in cases where traditional therapies may fail due to multidrug resistance .

, primarily involving its interaction with DNA. The key reactions include:

  • DNA Intercalation: Amonafide inserts itself between the base pairs of DNA, which distorts the DNA structure and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .
  • Formation of Protein-Associated Strand Breaks: The inhibition of topoisomerase II leads to the accumulation of double-strand breaks in DNA, which can trigger apoptotic pathways in cancer cells .
  • Inhibition of RNA Synthesis: By disrupting the structural integrity of DNA, amonafide also impedes RNA synthesis, further contributing to its anticancer effects .

Amonafide L-malate exhibits notable biological activity as an antineoplastic agent. Its primary mechanisms include:

  • Induction of Apoptosis: Amonafide's ability to cause DNA damage triggers programmed cell death in malignant cells .
  • Overcoming Multidrug Resistance: Unlike many conventional chemotherapeutics, amonafide is not a substrate for multidrug resistance proteins, allowing it to maintain efficacy in resistant cancer types .
  • Clinical Trials: Amonafide has been evaluated in various clinical trials, demonstrating promising results in combination therapies for acute myeloid leukemia and other solid tumors .

The synthesis of amonafide L-malate involves several steps:

  • Starting Materials: The synthesis typically begins with naphthalic acid derivatives.
  • Formation of Imides: The reaction conditions are adjusted to facilitate the formation of imide structures from naphthalic acid.
  • Dimethylaminoethyl Substitution: The introduction of a dimethylaminoethyl group is crucial for enhancing the compound's intercalating properties.
  • Salt Formation: Amonafide is often converted into its malate salt form to improve solubility and stability for pharmaceutical applications .

Amonafide L-malate has several significant applications:

  • Cancer Treatment: Primarily studied for its potential in treating various malignancies, including acute myeloid leukemia and solid tumors resistant to standard therapies .
  • Research Tool: Used in laboratory settings to study DNA interactions and the mechanisms underlying drug resistance in cancer cells.

Interaction studies involving amonafide L-malate focus on its pharmacological properties and interactions with biological targets:

  • Topoisomerase II Interactions: Amonafide has been shown to bind effectively to topoisomerase II, inhibiting its function and leading to increased DNA damage .
  • Combination Therapies: Research indicates that combining amonafide with other chemotherapeutic agents can enhance therapeutic efficacy while potentially reducing side effects associated with high doses of traditional drugs .

Amonafide L-malate shares structural and functional similarities with several other compounds that also act as DNA intercalators or topoisomerase inhibitors. Notable examples include:

Compound NameMechanism of ActionUnique Features
DoxorubicinTopoisomerase II inhibitorAnthracycline class; significant cardiotoxicity
EtoposideTopoisomerase II inhibitorDerived from podophyllotoxin; used extensively in cancer therapy
MitoxantroneIntercalator and topoisomerase II inhibitorLess cardiotoxic than doxorubicin; used for breast cancer
Actinomycin DDNA intercalatorPrimarily used for pediatric tumors; distinct structural class

Amonafide's uniqueness lies in its ability to bypass multidrug resistance mechanisms that commonly affect other chemotherapeutics, making it a valuable candidate for treating resistant cancers .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

417.15360008 g/mol

Monoisotopic Mass

417.15360008 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LI06Q37TEG

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-07-15
1: Chen Z, Liang X, Zhang H, Xie H, Liu J, Xu Y, Zhu W, Wang Y, Wang X, Tan S, Kuang D, Qian X. A new class of naphthalimide-based antitumor agents that inhibit topoisomerase II and induce lysosomal membrane permeabilization and apoptosis. J   Med Chem. 2010 Mar 25;53(6):2589-600. PubMed PMID: 20170164.

Explore Compound Types